6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4486974
CAS Number:
Molecular Formula: C23H21F4N3
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • General methods: Several synthetic routes to pyrazolo[3,4-b]pyridines have been reported in the literature. Common methods include:
    • Condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds [].
    • Cyclocondensation reactions involving suitably substituted pyridines and pyrazoles [].
    • Multicomponent reactions involving pyrazole building blocks, aldehydes, and other components [].
Mechanism of Action
  • Examples: Some derivatives have been reported to act as:
    • Enzyme inhibitors (e.g., kinase inhibitors, phosphodiesterase inhibitors) [, ]
    • Receptor antagonists (e.g., glucocorticoid receptor antagonists) []
Applications
  • Drug Discovery: Pyrazolo[3,4-b]pyridines have shown promise as potential drug candidates for various diseases, including:
    • Cancer []
    • Malaria []
    • Inflammatory diseases []
    • Bacterial and fungal infections [, ]

CORT125134 [(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone]

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. It is currently being evaluated in a phase 2 clinical study for treating Cushing's syndrome. []

Relevance: While CORT125134 differs significantly in its core structure from 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the presence of both a 4-fluorophenyl substituent and a trifluoromethyl group makes it a relevant point of comparison. Exploring the structure-activity relationship between these compounds, despite their differences, could offer insights into the impact of these shared substituents on their respective biological activities. []

5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP)

Compound Description: HMBPP is a novel compound synthesized via a ring-opening and ring-closure reaction. Its chemical structure has been confirmed through spectral and elemental analysis. Theoretical calculations suggest HMBPP is highly stable. []

Relevance: The core structure of HMBPP, specifically the 3-methyl-1H-pyrazolo[3,4-b]pyridine moiety, is directly relevant to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Comparing these compounds can help understand how different substituents attached to this core structure influence their properties and potential biological activities. []

1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one)

Compound Description: This compound is a key intermediate synthesized from 4,4’-(1,4-phenylene)bis(5-acetyl-6-methyl-2-(methylthio)nicotinonitrile) through a series of reactions including treatment with hydrazine hydrate. []

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound is characterized by its complex three-dimensional structure, forming double chains linked by various hydrogen bonds (N-H...N, C-H...N, and C-H...pi). These chains create cavities within the crystal structure, likely containing disordered solvent molecules. []

Relevance: Sharing the 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine core with 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine makes this compound noteworthy. By comparing these structures, we can investigate the effects of different substituents on the pyrazolopyridine core. Specifically, the presence of a 2-fluorophenyl group instead of a 4-fluorophenyl, as well as the additional indole moiety, could significantly impact the overall molecular properties. []

Ethyl 6-(4-Methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Compound Description: This compound is notable for its planar structure, with the pyrazole and pyridine rings showing minimal dihedral angles. The crystal structure reveals C—H⋯π interactions. []

Relevance: The presence of the 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine moiety connects this compound to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Comparing these structures can help elucidate the effects of different substituents on the pyrazolopyridine scaffold. Notably, the presence of a 4-methoxyphenyl group and a methylsulfanyl group in this compound, compared to the adamantyl and trifluoromethyl groups in the main compound, allows for exploring the impact of these variations on their respective properties. []

BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. Research suggests it works by stimulating the sodium pump, independent of cGMP, leading to relaxation in ovine pulmonary arteries. []

Relevance: While BAY 41-2272 doesn't share the exact core structure with 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the presence of the 1H-pyrazolo[3,4-b]pyridine system links them. This structural similarity allows for a comparative study of how variations in substituents and the overall molecular framework influence biological activity. Specifically, the presence of a cyclopropyl group, a 2-fluorobenzyl group, and a pyrimidin-4-amine moiety in BAY 41-2272, compared to the adamantyl, 4-fluorophenyl, and trifluoromethyl groups in the main compound, presents a valuable point of contrast. []

4‐(4‐Fluorophenyl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetrahydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile

Compound Description: Synthesized using microwave irradiation, this compound features a distorted envelope conformation of its tetrahydropyridine ring. It showcases a significant dihedral angle between the pyrazole and the attached phenyl ring. []

Relevance: This compound shares the 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine core with 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. It also possesses a 4-fluorophenyl substituent, making it valuable for understanding how these shared structural features, along with the differences in other substituents and saturation levels, affect the overall properties and potential biological activities of these compounds. []

1-(Benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (6b)

Compound Description: This polyfunctionalized pyrazolo[3,4-b]pyridine derivative demonstrated notable cytotoxic activity against NALM-6, SB-ALL, and MCF-7 cancer cell lines. This activity is attributed to its favorable binding within the active site of the Aurora-A kinase enzyme. []

Relevance: While the core structure is not identical, the presence of the pyrazolo[3,4-b]pyridine scaffold links this compound to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Studying their structural differences, especially the absence of a 1-phenyl substituent and the presence of a benzothiazolyl group in 6b, can provide insights into the structure-activity relationships within this class of compounds. []

6-Thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Compound Description: This compound serves as a precursor for synthesizing a series of oxadiazole-functionalized pyrazolo[3,4-b]pyridine derivatives. []

Relevance: Although lacking the 1-phenyl and 3-methyl substituents present in 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound shares the 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine core. This structural similarity makes it relevant for comparative analysis, especially considering its role as a starting material for synthesizing potentially bioactive derivatives. []

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound serves as a versatile precursor for constructing a variety of polyheterocyclic ring systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, pyrido[2',3':3,4]pyrazolo[5,1-c]triazines, and more complex tetra- and penta-heterocyclic compounds. These derivatives have been investigated for their antibacterial properties. []

Relevance: Sharing the 1H-pyrazolo[3,4-b]pyridine core structure with 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound, despite its different substituents, allows for investigating how modifications on the core pyrazolopyridine scaffold can lead to diverse polyheterocyclic systems with potential biological activities. []

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine Derivatives with a Carbohydrazide Subunit at the C-6 Position

Compound Description: This series of compounds, featuring a carbohydrazide subunit at the C-6 position of the 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine core, were investigated for their trypanocidal activity against Trypanosoma cruzi. []

Relevance: The 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine core structure directly links these compounds to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Comparing the structural variations, specifically the presence of a carbohydrazide subunit in these compounds versus the adamantyl and trifluoromethyl groups in the main compound, can help elucidate the structure-activity relationships and their influence on biological activity, particularly against T. cruzi. []

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acids

Compound Description: Synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole, these compounds were tested for their antibacterial activities. []

Relevance: The 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine core found in these compounds directly relates them to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This shared structure highlights the importance of this core in potentially bioactive molecules. Studying the impact of variations in substituents, particularly the carboxylic acid group at the 4-position compared to the trifluoromethyl group in the main compound, is crucial for understanding structure-activity relationships. []

1-Protected-1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[3,4-b]pyridin-6(7H)-ones

Compound Description: This research explored the synthesis and deprotection strategies for 1-protected-1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[3,4-b]pyridin-6(7H)-ones. The study also examined the chemical reactivity of these compounds, including N-oxidation and electrophilic substitution reactions. []

Relevance: Although these compounds lack the specific substituents of 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the shared 1H-pyrazolo[3,4-b]pyridine core structure makes them relevant. Studying these simpler analogs can provide valuable information about the core's reactivity and potential for further derivatization, aiding in the design and synthesis of more complex and potentially bioactive molecules based on this scaffold. []

1-Benzoyl-4-(4-aroyl/aroyloxy methyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo [3,4-b] pyridine-5-carbonitrile Derivatives

Compound Description: This series of compounds, synthesized via a one-pot, two-step procedure, demonstrated promising antimicrobial activities against a range of pathogenic bacteria and fungi. []

Relevance: While these compounds share the 3-methyl-1H-pyrazolo [3,4-b] pyridine core with 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, they differ significantly in their overall structures. The presence of a 1-benzoyl group, a 6-oxo-6,7-dihydro system, and various aroyl/aroyloxy methyl substituents in these compounds, compared to the 1-(4-fluorophenyl), 4-(trifluoromethyl), and 6-(1-adamantyl) groups in the main compound, offers a unique opportunity for comparative analysis. This comparison can shed light on the structure-activity relationships within this class of compounds and the impact of these structural variations on their antimicrobial properties. []

1-H-pyrazolo[3,4-b]pyridine 4-Aminomethanol Compounds

Compound Description: Designed as bioisosteres of the quinoline antimalarial mefloquine, these compounds were synthesized and their hydrochloride salts were tested against chloroquine-sensitive and resistant strains of Plasmodium falciparum. []

Relevance: These compounds, despite lacking the exact substituents of 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, are structurally related due to the presence of the 1H-pyrazolo[3,4-b]pyridine core. This similarity, combined with their design as antimalarial agents, makes them relevant for comparative analysis. Exploring the structural variations, particularly the 4-aminomethanol group compared to the 4-trifluoromethyl and 6-adamantyl groups in the main compound, could provide valuable insights into the structure-activity relationships and the development of novel antimalarial agents. []

1,3,4-Triphenyl-7-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline

Compound Description: This compound, with its three symmetry-independent molecules within the crystal structure, exhibits interesting intermolecular interactions, including C-H...N and C-H...F hydrogen bonds, influencing its crystal packing and potentially its physical properties. []

Relevance: While this compound features a tricyclic pyrazoloquinoline core, the presence of the trifluoromethyl group links it to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This shared substituent allows for a comparative analysis of how the trifluoromethyl group influences molecular properties and interactions within different structural contexts. []

4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Esters (2a-2h)

Compound Description: This series of compounds was synthesized as part of a study focused on developing potential antimalarial drugs. The synthesis involved condensation reactions of 4-chloro-1H-pyrazolo[3,4-b]pyridine with various aniline derivatives. []

Relevance: Despite lacking the specific substituents of 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the shared 1H-pyrazolo[3,4-b]pyridine core structure makes them relevant. Exploring how modifications on the core, such as the introduction of an aniline moiety and a carboxylic acid ester group, affect antimalarial activity can offer insights into structure-activity relationships within this chemical class. []

Fluorinated Pyrazolo(3,4-b)pyridine and Pyrazolo(3,4-d)pyrimidine Nucleosides

Compound Description: These nucleoside analogs, incorporating fluorine atoms into the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine frameworks, were synthesized as potential antimetabolites. []

Relevance: Though structurally distinct from 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the presence of the pyrazolo[3,4-b]pyridine moiety in some of these nucleosides offers a point of comparison. This connection allows for understanding how the incorporation of this heterocycle into nucleoside analogs can influence biological activity and potential therapeutic applications. []

3-Methyl-6-(aryl)-1-phenyl-1H-pyrazolo(3,4-b)pyridine Derivatives

Compound Description: Synthesized using sodium ethoxide as a catalyst, this series of compounds was investigated for its antimicrobial properties. []

Relevance: The 3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine core directly relates these compounds to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This structural similarity makes them valuable for understanding how the presence of different aryl substituents at the 6-position can influence antimicrobial activity. []

N(7)-Alkoxybenzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones

Compound Description: This study examined four derivatives with varying alkoxybenzyl substituents. Their crystal structures revealed diverse supramolecular aggregation patterns, ranging from zero to three dimensions, influenced by C-H...O and C-H...pi hydrogen bonds. []

Relevance: Although these compounds feature a more complex spirocyclic system, the presence of the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine moiety links them to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This structural similarity, despite the differences in other parts of the molecules, highlights the potential of modifications on this core structure and their impact on crystal packing and supramolecular organization, which could influence their physical and biological properties. []

3-tert-Butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione and 3-tert-Butyl-7-(4-methoxybenzyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

Compound Description: This study focuses on two structurally similar compounds with different substituents at the 7-position of the tetrahydropyrazolopyridine ring system. Despite their similarities, they exhibit distinct hydrogen-bonded structures in the solid state. []

Relevance: While these compounds share the 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione core with 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, they differ significantly in their substituents. Analyzing these variations, particularly the presence of a trifluoromethylbenzyl group in one compound and a methoxybenzyl group in the other, compared to the adamantyl and trifluoromethyl groups in the main compound, can provide insights into how subtle structural changes influence hydrogen bonding patterns and, consequently, their solid-state properties. []

6-(4-Bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine and 3-(4-Nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine

Compound Description: These compounds, featuring different substitution patterns on the pyrazolo[3,4-b]pyridine core, provide insights into the influence of these variations on molecular conformation and intermolecular interactions. []

Relevance: The 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine core found in the first compound directly links it to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The second compound, though lacking the methyl substituent, still shares the 1-phenyl-1H-pyrazolo[3,4-b]pyridine moiety. Analyzing these structural similarities and differences can provide insights into how variations in substituents on the pyrazolopyridine core can influence molecular conformation, intermolecular interactions, and potentially, biological properties. []

Bis(thioxopyridine), Bis(pyrazolo[3,4-b]pyridine), Bis(thieno[2,3-b]pyridine), Bis(1,3,4-thiadiazole), and Bis-thiophene Derivatives

Compound Description: This study focuses on the synthesis of various bis-heterocyclic compounds, including bis(pyrazolo[3,4-b]pyridines), derived from N,N'-(ethane-1,2-diyl)bis(cyanoacetamide). The synthesized compounds were evaluated for their antimicrobial activity. []

Relevance: While these compounds feature a diverse range of heterocyclic systems, the presence of bis(pyrazolo[3,4-b]pyridine) derivatives makes them relevant to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. These bis-heterocyclic compounds, featuring two pyrazolo[3,4-b]pyridine units linked by an ethane bridge, offer valuable insights into the effects of dimerization on biological activity. Comparing them to the monomeric structure of the main compound can help elucidate the structure-activity relationships and the impact of dimerization on potential antimicrobial properties. []

6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound, characterized by its planar structure, forms intermolecular hydrogen bonds in its crystal structure, influencing its packing arrangement. []

Relevance: The presence of the 3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine moiety links this compound to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This structural similarity, despite differences in other substituents and the presence of a dihydro system, allows for exploring the impact of these variations on molecular conformation and crystal packing. []

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Ethanol Solvate

Compound Description: This study examines a compound that exists as an ethanol solvate in its crystal structure. The compound's molecular conformation and intermolecular interactions, including hydrogen bonding and a short N⋯Br contact, are influenced by the presence of the ethanol molecule. []

Relevance: Despite the differences in the core structure, the presence of the 3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine moiety links this compound to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This connection highlights the significance of this core structure and how variations in substituents and solvation can influence molecular conformation and intermolecular interactions. []

1-Aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines

Compound Description: This research focuses on a novel method for synthesizing 1-aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines, a class of compounds with potential biological activities. []

Relevance: While these compounds feature a different tricyclic core compared to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the presence of the pyrazolo[3,4-b] ring system in both highlights a common structural motif. This shared feature suggests a potential relationship in their chemical reactivity and potential biological properties, making them relevant for comparative analysis. []

4-Amino-1H-Pyrazolo [3,4-B] Pyridines and 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)-ethanones

Compound Description: This study explores the synthesis of 4-amino-1H-pyrazolo [3,4-B] pyridines via the annulation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with acetylacetone, catalyzed by tin(IV) chloride. []

Relevance: Although these compounds differ in their overall structure from 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the presence of the pyrazolo[3,4-b]pyridine core makes them relevant for comparison. This similarity allows for analyzing how variations in substituents and the introduction of an amino group at the 4-position can influence the chemical properties and potential biological activities of these compounds. []

Condensed Pyrazoloazines Based on Pyrazolo[3,4‐b]pyridine

Compound Description: This study focuses on synthesizing novel condensed pyrazoloazines using 6-amino-5-cyano-3-methyl-1H-1-phenylpyrazolo[3,4-b]pyridine, 6,7-dihydro-3-methyl-6-oxo-1H-1-phenylpyrazolo[3,4-b)]pyridine-5-carbonitrile, and 5-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]-1H-pyrazolo[4′,3′-e]pyridine as starting materials. []

Relevance: These compounds, particularly those derived from 6-amino-5-cyano-3-methyl-1H-1-phenylpyrazolo[3,4-b]pyridine and 6,7-dihydro-3-methyl-6-oxo-1H-1-phenylpyrazolo[3,4-b)]pyridine-5-carbonitrile, are directly relevant to 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to the shared 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine core structure. These related compounds, by showcasing diverse reactions and modifications on this core, provide valuable insights into its reactivity and potential for generating novel, fused heterocyclic systems. []

4-Amino-1 -(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one

Compound Description: This research introduces the synthesis of 4-amino-1 -(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one, a nucleoside analog, and confirms its structure through X-ray crystallography. []

Relevance: While 4-amino-1-(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one differs significantly from 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to its nucleoside structure, they share the pyrazolo[3,4-b]pyridine core. This connection highlights the versatility of this core structure and its potential for incorporation into various molecular frameworks, including biologically relevant molecules like nucleosides. []

Pyrazolo[3,4-b]pyridine-6-one Derivatives

Compound Description: This study presents a novel and efficient cascade reaction for synthesizing pyrazolo[3,4-b]pyridine-6-one derivatives. []

Relevance: Though structurally diverse from 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the shared pyrazolo[3,4-b]pyridine core structure makes these derivatives relevant. This connection allows for investigating how modifications on this core, particularly the introduction of a 6-one group, can lead to new compounds with potentially different properties and biological activities. []

7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines

Compound Description: This study identifies 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as a new class of human eosinophil phosphodiesterase inhibitors. It highlights the development of potent analogues with in vivo efficacy in animal models of asthma. []

Relevance: While these compounds differ in their core structure from 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the shared focus on tetrahydro-pyrazolopyridine systems, albeit with different arrangements, makes them relevant. This comparison allows for understanding how structural variations within this broader class of compounds can lead to diverse biological activities, such as inhibiting eosinophil phosphodiesterase, potentially relevant for treating asthma. []

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester

Compound Description: This compound is a key intermediate in synthesizing apixaban, a potent anticoagulant drug. []

Relevance: While 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester differs from 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in its core structure and substituents, the presence of the tetrahydro-pyrazolopyridine system in both highlights a common structural motif. This shared feature suggests potential similarities in their chemical reactivity and potential biological properties, despite their distinct overall structures and applications. []

4,7‐Dihydro‐4‐oxo‐1 H‐pyrazolo[3,4‐b]pyridine and 6,7-dihydro-6-oxo-pyrazolo[3,4-b]pyridines

Compound Description: This research focuses on the synthesis and tautomeric behavior of 4,7‐dihydro‐4‐oxo‐1 H‐pyrazolo[3,4‐b]pyridine and 6,7-dihydro-6-oxo-pyrazolo[3,4-b]pyridines. []

Relevance: Though lacking the specific substituents of 6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, these compounds are relevant due to the common pyrazolo[3,4‐b]pyridine core structure. Studying these simpler analogs can provide valuable information about the core's reactivity and potential for further derivatization. []

Properties

Product Name

6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

6-(1-adamantyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C23H21F4N3

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C23H21F4N3/c24-16-1-3-17(4-2-16)30-21-18(12-28-30)19(23(25,26)27)8-20(29-21)22-9-13-5-14(10-22)7-15(6-13)11-22/h1-4,8,12-15H,5-7,9-11H2

InChI Key

COISIMWHGWZHFF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.